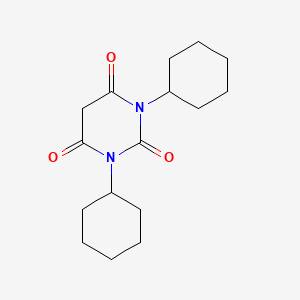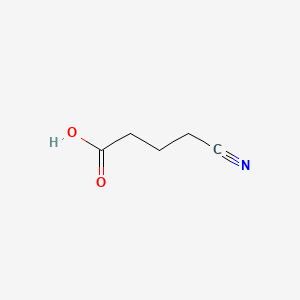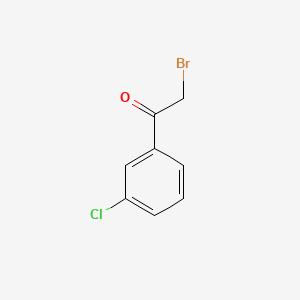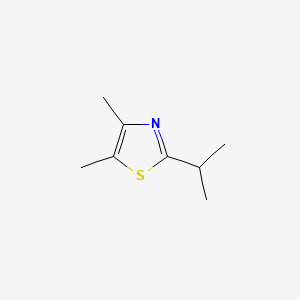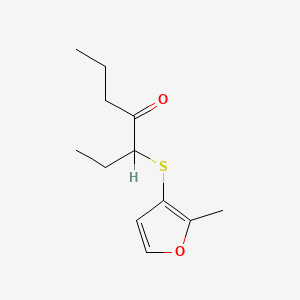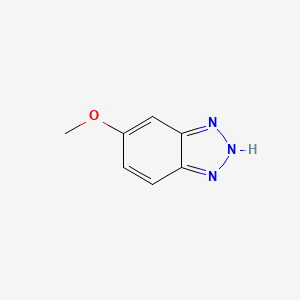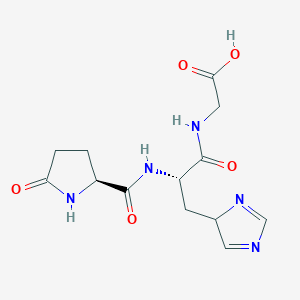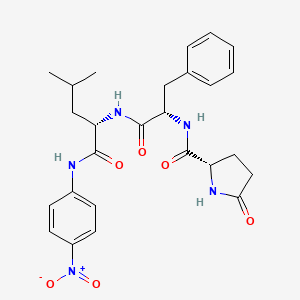
4-Methylnaphthalen-1-amine
概要
説明
4-Methylnaphthalen-1-amine is a derivative of naphthalene and contains a methyl group attached to the 4th carbon atom of the naphthalene ring . It is commonly used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular formula of 4-Methylnaphthalen-1-amine is C11H11N . Its molecular weight is 157.21 . The InChI code is 1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3 .Physical And Chemical Properties Analysis
4-Methylnaphthalen-1-amine has a melting point of 51.5°C and a boiling point of 271.88°C (rough estimate) . Its density is estimated to be 1.0595 . The refractive index is estimated to be 1.6722 . The pKa value is predicted to be 4.63±0.10 .科学的研究の応用
Fluorescence Enhancement in Chemical Sensing
4-Methylnaphthalen-1-amine derivatives have been studied for their fluorescence enhancement properties, particularly in the context of chemical sensors. The introduction of N-phenyl substituents to aminostilbenes, analogous to 4-Methylnaphthalen-1-amine, leads to a more planar geometry, resulting in a red shift of absorption and fluorescence spectra. This "amino conjugation effect" enhances fluorescence quantum yields, making these derivatives valuable for the development of sensitive and selective fluorescence-based sensors (Yang, Chiou, & Liau, 2002).
Bioimaging Applications
In bioimaging, compounds derived from 4-Methylnaphthalen-1-amine have been used to design efficient chemosensors for Zn2+, demonstrating excellent selectivity and sensitivity. These properties are crucial for intracellular imaging, facilitating studies on the role of zinc ions in biological processes. The success in bioimaging underscores the compound's potential in creating probes for detecting specific ions within cellular environments, contributing to advancements in medical diagnostics and research (Iniya et al., 2014).
Organic Synthesis and Catalysis
4-Methylnaphthalen-1-amine serves as a building block in organic synthesis, particularly in the development of novel ligands for catalysis. An example includes its use in the Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, showcasing its role in facilitating the synthesis of pharmaceutically relevant compounds. The ability to engage in such reactions highlights its importance in medicinal chemistry, where new methods for creating complex molecules are constantly sought after (Ma et al., 2017).
Materials Science
In the field of materials science, 4-Methylnaphthalen-1-amine derivatives have been explored for the synthesis of high-performance polymers. These polymers exhibit desirable properties such as high glass-transition temperatures and thermal stability, making them suitable for use in advanced technologies. The research indicates the potential of 4-Methylnaphthalen-1-amine derivatives in contributing to the development of new materials with specific optical or mechanical properties (Liou, Hsiao, Chen, & Yen, 2006).
Environmental and Health Monitoring
The compound's derivatives have been applied in the detection of carcinogenic aromatic amines in environmental samples and biological matrices. This application is vital for monitoring exposure to hazardous substances, underscoring the role of 4-Methylnaphthalen-1-amine in developing analytical methodologies for public health and safety (Riedel et al., 2006).
Safety And Hazards
The safety data sheet for 4-Methylnaphthalen-1-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
特性
IUPAC Name |
4-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFYUZCANYLWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330640 | |
| Record name | 4-methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnaphthalen-1-amine | |
CAS RN |
4523-45-9 | |
| Record name | 4-methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

